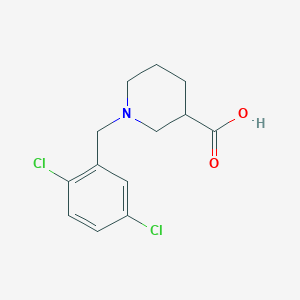
Cobalt monochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt monochloride, also known as cobalt(II) chloride, is an inorganic compound with the chemical formula CoCl₂. It is a blue solid that forms several hydrates, the most common being the hexahydrate, which is pink in color. This compound is widely used in various industrial and scientific applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cobalt monochloride can be synthesized through several methods. One common method involves the reaction of cobalt metal with chlorine gas at elevated temperatures. Another method is the reaction of cobalt(II) oxide or cobalt(II) hydroxide with hydrochloric acid. The reaction conditions typically involve heating the reactants to facilitate the formation of this compound .
Industrial Production Methods: In industrial settings, this compound is often produced by dissolving cobalt metal or cobalt-containing ores in hydrochloric acid. The resulting solution is then evaporated to obtain this compound crystals. This method is efficient and allows for the large-scale production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Cobalt monochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can react with oxygen to form cobalt(III) oxide and with reducing agents to form cobalt metal. In substitution reactions, this compound can react with ligands to form coordination complexes .
Common Reagents and Conditions: Common reagents used in reactions with this compound include oxygen, hydrogen, and various ligands such as ammonia and ethylenediamine. The reaction conditions vary depending on the desired product but often involve heating and the use of solvents .
Major Products Formed: The major products formed from reactions involving this compound include cobalt(III) oxide, cobalt metal, and various cobalt coordination complexes. These products have significant applications in different fields, including catalysis and materials science .
Applications De Recherche Scientifique
Cobalt monochloride has numerous scientific research applications. In chemistry, it is used as a precursor for the synthesis of other cobalt compounds and as a catalyst in various reactions. In biology and medicine, this compound is used to study hypoxia and its effects on cellular processes. It is also used in the production of vitamin B12, which is essential for human health .
In industry, this compound is used in the manufacture of pigments, dyes, and inks. It is also used in the production of batteries and as a humidity indicator due to its color-changing properties when hydrated .
Mécanisme D'action
The mechanism of action of cobalt monochloride involves its ability to mimic hypoxia by stabilizing hypoxia-inducible factor 1-alpha (HIF-1α). This stabilization leads to the activation of various genes involved in the cellular response to low oxygen levels. This compound can also interact with other molecular targets, such as enzymes and proteins, affecting their activity and function .
Comparaison Avec Des Composés Similaires
Cobalt monochloride can be compared with other cobalt halides, such as cobalt(II) fluoride, cobalt(II) bromide, and cobalt(II) iodide. These compounds share similar chemical properties but differ in their physical properties and reactivity. For example, cobalt(II) fluoride is a pink solid, while cobalt(II) bromide is green, and cobalt(II) iodide is blue-black .
This compound is unique due to its widespread use in various applications, particularly its role as a humidity indicator and its involvement in biological studies related to hypoxia .
Similar Compounds
- Cobalt(II) fluoride (CoF₂)
- Cobalt(II) bromide (CoBr₂)
- Cobalt(II) iodide (CoI₂)
- Cobalt(III) oxide (Co₂O₃)
- Cobalt(II) hydroxide (Co(OH)₂)
Propriétés
IUPAC Name |
cobalt;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClH.Co/h1H;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZJTLSFOOXUAS-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cl-].[Co] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClCo- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
94.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34240-80-7 |
Source


|
| Record name | Cobalt monochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034240807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4H-thieno[3,2-c]chromene-2-carbohydrazide](/img/structure/B1598464.png)







![[2-(Methylsulfanyl)phenyl]methanol](/img/structure/B1598482.png)


